Acetylisovaleryltylosin tartrate is a semi-synthetic macrolide antibiotic. [] It is categorized as a veterinary drug primarily used for its antibacterial properties in livestock. [] Scientific research explores its potential in various areas, including combating specific pathogens and understanding its interactions with biological systems.
Acetylisovaleryltylosin tartrate is a derivative of tylosin, a macrolide antibiotic primarily used in veterinary medicine. This compound is synthesized to enhance the pharmacological properties of tylosin, making it more effective against specific bacterial infections, particularly in livestock. Tylosin itself is known for its ability to inhibit bacterial protein synthesis, which is crucial for its antibacterial activity.
Acetylisovaleryltylosin tartrate is derived from tylosin, which is produced through fermentation processes involving specific strains of Streptomyces fradiae. The tartrate salt form enhances its solubility and stability, making it suitable for various formulations used in veterinary practices. The compound's chemical structure includes an acetyl group and an isovaleryl group, contributing to its modified pharmacological profile.
Acetylisovaleryltylosin tartrate falls under the classification of macrolide antibiotics. It is specifically categorized as a veterinary antibiotic due to its application in treating infections in animals such as swine and poultry. The compound is recognized for its broad-spectrum activity against Gram-positive bacteria and some Gram-negative bacteria.
The synthesis of acetylisovaleryltylosin tartrate involves several steps:
The synthesis process requires precise control over temperature, pH, and reaction time to ensure optimal yields and purity of acetylisovaleryltylosin tartrate. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product.
Acetylisovaleryltylosin tartrate has a complex molecular structure characterized by:
The structural analysis can be performed using various spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the presence of the expected functional groups and molecular weight.
Acetylisovaleryltylosin tartrate participates in several chemical reactions:
The stability of acetylisovaleryltylosin tartrate under various conditions can be assessed through accelerated stability studies, which help predict shelf-life and storage requirements.
Acetylisovaleryltylosin tartrate exerts its antibacterial effects primarily through:
Studies indicate that acetylisovaleryltylosin tartrate maintains similar mechanisms of action as tylosin but may exhibit enhanced potency against certain bacterial strains due to structural modifications.
Relevant analyses include HPLC for purity assessment and stability testing under various environmental conditions.
Acetylisovaleryltylosin tartrate is primarily used in veterinary medicine for:
The compound's unique properties make it a valuable asset in both clinical settings and research environments focused on antibiotic development and resistance studies.
Acetylisovaleryltylosin tartrate (ATLL), a 16-membered macrolide derivative of tylosin, exerts antibacterial effects through precise molecular targeting of the bacterial ribosome. Its core mechanism involves irreversible binding to the 50S ribosomal subunit, specifically interacting with nucleotide A2058 (A2058 E. coli numbering) in the 23S rRNA component of the peptidyl transferase center [6]. This binding occurs through hydrogen bonding and hydrophobic interactions, stabilizing the drug-ribosome complex [1] [6]. The structural modification of ATLL—featuring a 3-acetyl-4ʹ-isovaleryl side chain—enhances ribosomal binding affinity compared to earlier-generation macrolides, allowing deeper penetration into the nascent peptide exit tunnel [3] [6].
Binding sterically obstructs the ribosomal exit tunnel, inhibiting both peptide chain elongation and translational translocation. Recent mechanistic studies reveal that ATLL's action is sequence-dependent: while it blocks synthesis of most bacterial polypeptides, certain peptide sequences can bypass this blockage through specific molecular interactions [6]. This partial inhibition mechanism explains ATLL's bacteriostatic effect against rapidly dividing pathogens. Spectroscopic analyses confirm that ATLL induces conformational changes in ribosomal proteins L4 and L22, further disrupting ribosomal integrity and function [1]. The tartrate moiety enhances solubility and bioavailability but does not directly contribute to ribosomal binding [2] [4].
Table 1: Molecular Interactions Between ATLL and the 50S Ribosomal Subunit
Interaction Site | Interaction Type | Biological Consequence |
---|---|---|
23S rRNA Nucleotide A2058 | Hydrogen bonding | Primary stabilization of drug-ribosome complex |
Peptidyl Transferase Center | Hydrophobic interactions | Blockade of catalytic site activity |
Ribosomal Proteins L4/L22 | Conformational alteration | Disruption of ribosomal tunnel architecture |
Nascent Peptide Exit Tunnel | Steric obstruction | Inhibition of polypeptide chain elongation |
ATLL exhibits preferential antibacterial activity against Gram-positive organisms due to fundamental differences in cellular permeability between bacterial classes. The compound's large molecular weight (1192.34 g/mol) and hydrophobic nature facilitate penetration through the porous peptidoglycan layer of Gram-positive bacteria but impede transit across the outer membrane of Gram-negative organisms [1] [6]. Minimum inhibitory concentration (MIC) analyses demonstrate this differential activity:
Table 2: ATLL Antimicrobial Spectrum and MIC Ranges
Pathogen Classification | Representative Pathogens | MIC Range (µg/mL) | Clinical Relevance |
---|---|---|---|
Gram-positive bacteria | Staphylococcus aureus, Streptococcus spp. | 0.5–4 | Respiratory/enteric infections in swine/poultry |
Mycoplasma species | M. gallisepticum, M. synoviae, M. hyopneumoniae | 0.0098–0.03 | Primary indication for ATLL use |
Fastidious Gram-negative bacteria | Pasteurella multocida, Brachyspira hyodysenteriae | 8–32 | Secondary spectrum coverage |
Enteric Gram-negative bacteria | Escherichia coli, Salmonella spp. | 64–128 | Limited clinical utility |
Notably, ATLL demonstrates exceptional potency against mycoplasmas—wall-less pathogens intrinsically susceptible to ribosomal inhibitors. Studies report MIC₅₀ values as low as 0.0098 µg/mL against field isolates of Mycoplasma gallisepticum and M. synoviae, surpassing the activity of tiamulin, doxycycline, and tilmicosin [3] [6]. This efficacy stems from ATLL's ability to accumulate intracellularly, reaching concentrations 10-20× higher than extracellular levels in phagocytic cells targeting respiratory pathogens [3]. Against Brachyspira hyodysenteriae (swine dysentery) and Lawsonia intracellularis (proliferative enteropathy), MICs range between 1–8 µg/mL, validating clinical use for these indications [6] [10].
Resistance to ATLL emerges through three primary biochemical mechanisms: ribosomal modification, active efflux, and biofilm-mediated tolerance. Understanding these pathways is critical for resistance mitigation in veterinary settings.
Ribosomal Methylation: The erm (erythromycin ribosome methylation) genes (ermA, ermB, ermC) encode methyltransferases that dimethylate the N6 position of A2058. This modification reduces macrolide binding affinity >1000-fold [6]. Inducible erm expression is particularly problematic in staphylococci and streptococci isolated from swine/poultry operations, conferring cross-resistance to all macrolides including ATLL [6]. Molecular surveillance shows ermB prevalence exceeds 70% in macrolide-resistant Streptococcus suis from European farms.
Efflux Systems: ATP-binding cassette (ABC) transporters (e.g., MsrA in staphylococci) and major facilitator superfamily (MFS) pumps (e.g., MefA in streptococci) actively extrude ATLL from bacterial cells. These systems typically confer moderate resistance (MIC increases 4–16×) but significantly compromise therapeutic efficacy [6]. Notably, the AcrAB-TolC system in Escherichia coli contributes to intrinsic ATLL resistance by reducing intracellular accumulation [1].
Biofilm-Mediated Tolerance: ATLL exhibits diminished anti-biofilm activity compared to its planktonic cell efficacy. In Staphylococcus aureus, sub-MIC exposure (0.5× MIC) paradoxically upregulates biofilm formation genes (fnbA, icaADBC) by 2.3–5.1× while simultaneously suppressing biofilm dispersal genes (cidA, lrgA) [1]. This enhances biofilm biomass by 47–68% and increases resistance 32–64× relative to planktonic cells [1].
Table 3: Resistance Mechanisms Impacting ATLL Efficacy
Resistance Mechanism | Genetic Determinants | Pathogen Prevalence | Impact on ATLL MIC |
---|---|---|---|
Ribosomal methylation | erm(B), erm(C) | High in streptococci/staphylococci | >64× increase |
Active efflux | msrA, mefA, acrAB | Moderate in Gram-positives; universal in Enterobacteriaceae | 4–16× increase |
Biofilm upregulation | fnbA, icaADBC, sarA | Emerging issue in staphylococcal infections | 32–64× increase in biofilms |
Ribosomal mutations | 23S rRNA V domain mutations | Rare (<2% isolates) | 8–32× increase |
Clinical Implications: Resistance complicates disease management in intensive farming. Mycoplasmas—though inherently susceptible—can develop reduced ATLL sensitivity through 23S rRNA mutations (e.g., A2058G substitution) during prolonged therapy [6]. The EMA classifies ATLL as Category B ("Restrict") under EU Regulation 2019/6, requiring veterinary prescription and prohibiting prophylactic use [9]. Surveillance data show macrolide resistance genes persist in farm environments long after treatment cessation, necessitating strict antimicrobial stewardship [6] [9].
These regulatory frameworks reflect concerns about resistance selection pressure. Research priorities include developing efflux pump inhibitors to restore ATLL susceptibility and formulating biofilm-penetrating derivatives to overcome tolerance mechanisms [1] [6].
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: